molecular formula C36H38O20 B1159534 Heteronoside CAS No. 852638-61-0

Heteronoside

Cat. No. B1159534
CAS RN: 852638-61-0
InChI Key:
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Description

Synthesis Analysis

The synthesis of heteronosides and related heterocyclic compounds can involve various strategies, including transition metal-mediated reactions, multicomponent reactions (MCRs), and green chemistry approaches such as the use of ionic liquids. Transition metal-mediated synthesis is particularly notable for its efficiency in constructing aromatic heterocycles, a foundational aspect of many heteronosides, by enabling complex transformations under mild conditions (Gulevich, Dudnik, Chernyak, & Gevorgyan, 2013). Additionally, multicomponent reactions, often catalyzed by transition metals, have been emphasized for their role in efficiently assembling heterocyclic structures from simple starting materials, demonstrating the versatility and innovation in heteronoside synthesis (D'Souza & Müller, 2007).

Molecular Structure Analysis

The molecular structures of heteronosides are characterized by the presence of heterocycles, which can significantly influence their physical and chemical properties. Techniques such as X-ray diffraction and density functional theory (DFT) calculations are commonly employed to analyze these structures, providing insights into their stability, reactivity, and the effects of substituents on their properties (Wang et al., 2022).

Chemical Reactions and Properties

Heteronosides undergo a variety of chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions, reflecting their rich chemistry. The reactivity of heteronosides can be attributed to the electron-rich nature of the heterocyclic rings, making them susceptible to attack by electrophiles. Moreover, the presence of heteroatoms in the rings often imparts unique nucleophilic properties, enabling diverse transformations (Isambert & Lavilla, 2008).

Physical Properties Analysis

The physical properties of heteronosides, such as solubility, melting points, and optical activity, are significantly influenced by their molecular structure. The incorporation of heteroatoms into the heterocyclic rings can alter these properties, affecting their behavior in different solvents and under various temperature conditions. Studies on compounds like helical heteronanographenes have shed light on the physical properties of heterocyclic compounds, demonstrating the impact of molecular architecture on properties such as circularly polarized luminescence (Wang et al., 2022).

Chemical Properties Analysis

The chemical properties of heteronosides are defined by their reactivity, stability, and the types of chemical reactions they can undergo. The heteroatoms within the heterocyclic rings play a crucial role in determining these properties, influencing factors such as acid-base behavior, redox potential, and the ability to form hydrogen bonds. Research into the synthesis and properties of heterocyclic compounds, including those involving ionic liquids and transition metal catalysis, highlights the diverse chemical behavior of heteronosides and related structures (Martins, Frizzo, Moreira, Zanatta, & Bonacorso, 2008).

Scientific Research Applications

  • "Heteronemin, a spongean sesterterpene, inhibits TNF alpha-induced NF-kappa B activation through proteasome inhibition and induces apoptotic cell death." This study investigates the biological effects of heteronemin, a marine sesterterpene isolated from the sponge Hyrtios sp., on chronic myelogenous leukemia cells. It was found to affect cellular processes including cell cycle, apoptosis, MAPKs pathway, and the NF-kappaB signaling cascade. This compound showed potential as an anti-inflammatory and anti-cancer agent (Schumacher et al., 2010).

properties

IUPAC Name

[2-[[6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,5-dihydroxy-6-methyloxan-4-yl] 4-hydroxy-3,5-dimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H38O20/c1-12-24(41)32(55-34(48)14-7-20(49-2)25(42)21(8-14)50-3)30(47)35(52-12)51-11-22-26(43)28(45)29(46)36(54-22)56-33-27(44)23-18(40)9-15(37)10-19(23)53-31(33)13-4-5-16(38)17(39)6-13/h4-10,12,22,24,26,28-30,32,35-43,45-47H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOMRWTBYEBGQIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6)OC)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H38O20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

790.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Heteronoside

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